An In-depth Technical Guide to Isooctyl Acrylate for Polymer Synthesis
An In-depth Technical Guide to Isooctyl Acrylate for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl acrylate (B77674) (IOA) is a versatile monofunctional monomer extensively utilized in the synthesis of acrylic polymers and copolymers.[1][2] As an ester of acrylic acid and isooctyl alcohol, its branched eight-carbon alkyl chain is a key structural feature that imparts desirable properties to the resulting polymers, including flexibility, hydrophobicity, and a low glass transition temperature (Tg).[1][2][3] These characteristics make IOA a valuable component in a wide array of applications, from pressure-sensitive adhesives (PSAs) and coatings to specialized biomedical materials and modifiers for thermoplastics.[1][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of isooctyl acrylate relevant to polymer synthesis, detailed experimental protocols, and an exploration of its polymerization behavior.
Physicochemical Properties of Isooctyl Acrylate
A thorough understanding of the physicochemical properties of isooctyl acrylate is fundamental to its effective use in polymer synthesis. These properties influence reaction kinetics, reactor design, and the final characteristics of the polymer.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][5][6][7] |
| Molecular Weight | 184.27 g/mol | [2][5][7] |
| Appearance | Colorless liquid | [1][2][5] |
| Density | 0.88 g/cm³ at 25 °C | [2][8] |
| Boiling Point | 196.8 °C | [2][5][7] |
| 125 °C at 20 mmHg | [2] | |
| Flash Point | 91 °C (closed cup) | [1][2][5][7] |
| Vapor Pressure | 0.15 mmHg | [2] |
| Water Solubility | 0.001 g/100ml at 23 °C (very poor) | [2][5][7] |
| LogP (Octanol/Water Partition Coefficient) | 3.93 | [2][5][7] |
| Refractive Index (n20/D) | 1.437 | [2] |
| Viscosity | 2 mm²/s at 25 °C | [2][7] |
| 5 cP at 25 °C | [9] |
Polymerization Characteristics
Isooctyl acrylate readily undergoes free-radical polymerization, which is the most common mechanism for synthesizing poly(isooctyl acrylate) and its copolymers.[3] Key parameters that govern its polymerization behavior include reactivity ratios in copolymerizations and the thermal properties of the resulting homopolymer.
Reactivity Ratios for Copolymerization
The reactivity ratios (r₁ and r₂) are crucial for predicting copolymer composition and microstructure.[10] They indicate the relative preference of a growing polymer chain to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).[10] The following table summarizes experimentally determined reactivity ratios for the copolymerization of 2-ethylhexyl acrylate (EHA), a common isomer of isooctyl acrylate, with other monomers.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (EHA) | r₂ | Polymerization Method | Reference |
| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.238 | 0.926 | Conventional Radical Polymerization | [10] |
| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.175 | 0.10 | AIBN initiated, in presence of ZnCl₂ | [10] |
| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.71 | 1.24 | Atom Transfer Radical Polymerization (ATRP) | [10] |
| 2-Ethylhexyl Acrylate (EHA) | Methyl Methacrylate (B99206) (MMA) | 0.315 | 1.496 | Not specified | [10] |
Thermal Properties of Poly(isooctyl acrylate)
The thermal properties of poly(isooctyl acrylate) (PIOA), particularly its glass transition temperature (Tg), are critical for determining its application range.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Poly(isooctyl acrylate) (PIOA) | -50 to -70 | Approx. 250 |
| Poly(n-butyl acrylate) (PnBA) | -54 to -45 | 220 - 290 |
| Poly(2-ethylhexyl acrylate) (P2EHA) | -65 | Approx. 250 |
Experimental Protocols for Polymer Synthesis
Isooctyl acrylate can be polymerized using various techniques, including bulk, solution, and emulsion polymerization.[11] The choice of method depends on the desired polymer properties and the intended application.
Bulk Polymerization of Isooctyl Acrylate
This method involves polymerizing the monomer without a solvent.
Materials:
-
Isooctyl acrylate (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the isooctyl acrylate through a column of basic alumina.[12]
-
Reaction Setup: Place the purified isooctyl acrylate and AIBN (e.g., 0.1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.[12]
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Termination: After the desired time or viscosity is reached, cool the reaction to room temperature and dissolve the polymer in a suitable solvent for further analysis.
Solution Polymerization for Pressure-Sensitive Adhesives
This protocol describes the synthesis of a solvent-based acrylic PSA.[3]
Materials:
-
Isooctyl acrylate (IOA)
-
Methyl methacrylate (MMA)
-
Acrylic acid (AA)
-
Ethyl acetate (B1210297) (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.[3]
-
Solvent and Initial Monomer Charge: Add a portion of the ethyl acetate to the reactor and heat to reflux.
-
Monomer Feed: Slowly add the mixture of IOA, MMA, AA, and the AIBN solution to the reaction vessel over 2-3 hours while maintaining a gentle reflux and constant stirring.[3]
-
Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.[3]
-
Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties.[3]
Emulsion Polymerization of Isooctyl Acrylate
Emulsion polymerization is a common industrial method for producing acrylic polymers.
Materials:
-
Isooctyl acrylate
-
Deionized water
-
Anionic surfactant (e.g., sodium dodecyl sulfate)
-
Potassium persulfate (KPS) (initiator)
-
Four-neck glass reactor with reflux condenser, mechanical stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
Reactor Setup: Assemble the four-neck glass reactor.
-
Initial Charge: Charge the reactor with deionized water and the surfactant.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes and maintain a nitrogen blanket throughout the reaction.[13]
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C).[13]
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing isooctyl acrylate with a portion of the deionized water and surfactant.
-
Initiation: Once the reactor reaches the set temperature, add the KPS initiator dissolved in a small amount of deionized water.[13]
-
Monomer Feed: Start the continuous addition of the monomer emulsion from the dropping funnel to the reactor over a period of 2-4 hours.[13]
-
Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.[13]
-
Cooling: Cool the resulting latex to room temperature for characterization.
Visualizing Polymerization Concepts
Free-Radical Polymerization of Isooctyl Acrylate
References
- 1. Isooctyl Acrylate|CAS 29590-42-9|High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stargrace-magnesite.com [stargrace-magnesite.com]
- 5. Buy Isooctyl acrylate | 29590-42-9 [smolecule.com]
- 6. scipoly.com [scipoly.com]
- 7. Isooctyl acrylate | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Isooctyl acrylate – scipoly.com [scipoly.com]
- 10. benchchem.com [benchchem.com]
- 11. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
